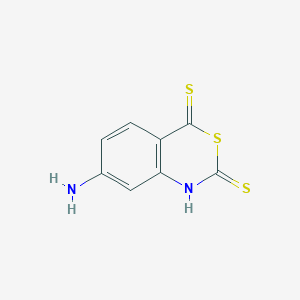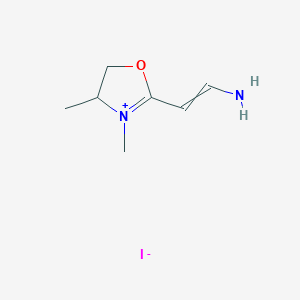
2-(2-Aminoethenyl)-3,4-dimethyl-4,5-dihydro-1,3-oxazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethenyl)-3,4-dimethyl-4,5-dihydro-1,3-oxazol-3-ium iodide is a synthetic organic compound that belongs to the class of oxazolium salts This compound is characterized by its unique structure, which includes an oxazolium ring substituted with aminoethenyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethenyl)-3,4-dimethyl-4,5-dihydro-1,3-oxazol-3-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with 3,4-dimethyl-2-oxazoline in the presence of an iodinating agent such as iodine or hydroiodic acid. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification methods such as chromatography or recrystallization is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethenyl)-3,4-dimethyl-4,5-dihydro-1,3-oxazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolium ring to more reduced forms, such as oxazolines or oxazolidines.
Substitution: The aminoethenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolones, while reduction can produce oxazolines. Substitution reactions can lead to a variety of substituted oxazolium salts.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethenyl)-3,4-dimethyl-4,5-dihydro-1,3-oxazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethenyl)-3,4-dimethyl-4,5-dihydro-1,3-oxazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminoethenyl)-3,4-dimethyl-4,5-dihydro-1,3-oxazole: Similar structure but lacks the iodide ion.
3,4-Dimethyl-4,5-dihydro-1,3-oxazol-3-ium chloride: Similar oxazolium salt with chloride instead of iodide.
2-Aminoethenyl-3,4-dimethyl-1,3-oxazoline: Reduced form of the oxazolium salt.
Uniqueness
2-(2-Aminoethenyl)-3,4-dimethyl-4,5-dihydro-1,3-oxazol-3-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion This gives it distinct chemical and biological properties compared to similar compounds
Eigenschaften
CAS-Nummer |
875547-75-4 |
|---|---|
Molekularformel |
C7H13IN2O |
Molekulargewicht |
268.10 g/mol |
IUPAC-Name |
2-(3,4-dimethyl-4,5-dihydro-1,3-oxazol-3-ium-2-yl)ethenamine;iodide |
InChI |
InChI=1S/C7H12N2O.HI/c1-6-5-10-7(3-4-8)9(6)2;/h3-4,6,8H,5H2,1-2H3;1H |
InChI-Schlüssel |
LGRUZXZTTWRMPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(=[N+]1C)C=CN.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


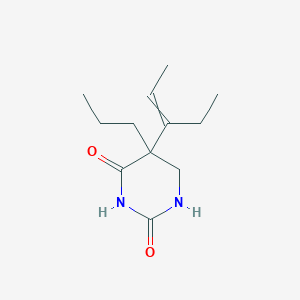
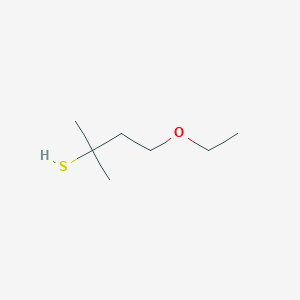
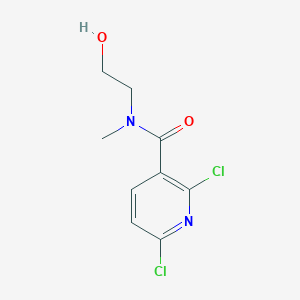

![4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B14196000.png)
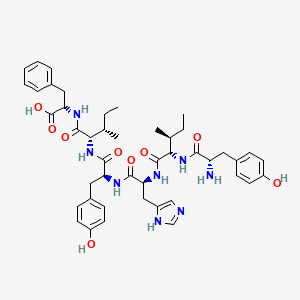
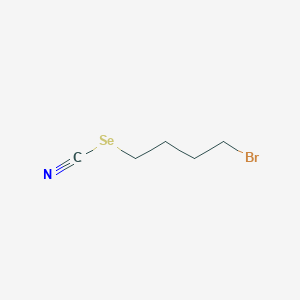
![5,6,8-Trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14196009.png)
![9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14196010.png)
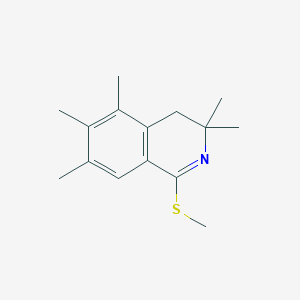

![2-Amino-5-{[(5-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14196025.png)
![N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B14196030.png)
